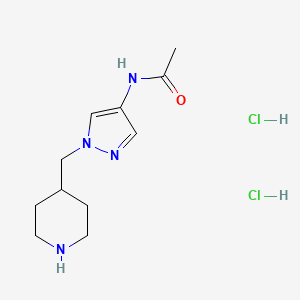
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
描述
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4O and its molecular weight is 295.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-Piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₂₀Cl₂N₄O
- Molecular Weight : 295.21 g/mol
- CAS Number : 1361114-77-3
- IUPAC Name : N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide; dihydrochloride
Antibacterial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on piperidine derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-1 | 0.025 | E. coli |
| Example | 0.010 | P. aeruginosa |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains, including Candida albicans. The MIC values for antifungal activity can range significantly, with some derivatives exhibiting effective inhibition at concentrations as low as 3.125 mg/mL .
| Compound | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Example | 3.125 | C. albicans |
| Example | 56.74 | Fusarium oxysporum |
The biological activity of this compound is believed to involve multiple mechanisms:
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Protein Synthesis : The compound may interfere with the synthesis of essential proteins in bacteria and fungi.
- Targeting Specific Enzymatic Pathways : Research suggests that derivatives may inhibit enzymes critical for microbial survival.
Case Studies and Research Findings
A study published in Molecules examined a series of piperidine derivatives, including this compound, assessing their antibacterial and antifungal activities through various assays . The results indicated that modifications in the piperidine structure significantly affect the biological activity.
Notable Findings:
- Piperidine Substituents : Electron-donating groups enhance antibacterial activity, while electron-withdrawing groups may reduce it.
- Structure–Activity Relationship (SAR) : The position and type of substituents on the piperidine ring are crucial for optimizing antimicrobial efficacy.
属性
IUPAC Name |
N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c1-9(16)14-11-6-13-15(8-11)7-10-2-4-12-5-3-10;;/h6,8,10,12H,2-5,7H2,1H3,(H,14,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIWSNYDPUYKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















